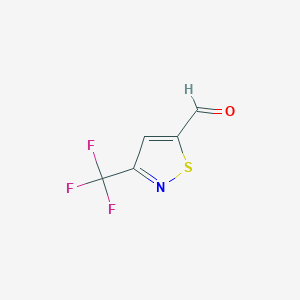

3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

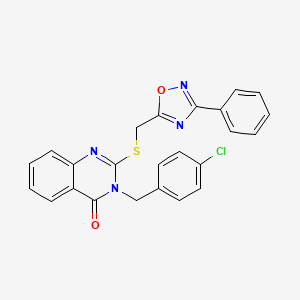

Overview

Description

Trifluoromethyl groups are often used in the development of pharmaceuticals and agrochemicals due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds can be analyzed using various techniques such as FT-RAMAN, IR, NLO, NBO, HOMO–LUMO analysis, and physicochemical descriptors .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted compounds can vary widely. They often possess high thermal stability and proper frontier-energy levels, making them suitable for various applications .Scientific Research Applications

Synthesis and Characterization

Recent studies have demonstrated innovative synthesis routes and the characterization of new compounds starting from related thiazole derivatives. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents have been reported, showcasing the versatility of thiazole derivatives in producing compounds with significant biological activity (Bhat et al., 2016). Similarly, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through sequential versus multicomponent reaction approaches highlights the role of thiazole derivatives in constructing complex molecular architectures (Palka et al., 2014).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of synthesized compounds incorporating thiazole units have been a focus of several studies. Research has shown that some newly synthesized compounds display broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring the potential of thiazole derivatives in developing new therapeutic agents (Bhat et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde are currently unknown . It’s worth noting that trifluoromethyl-containing compounds have been found in numerous fda-approved drugs over the past 20 years, suggesting a wide range of potential targets .

Mode of Action

Some hypotheses suggest that due to its structural similarity to phenolic compounds, it might inhibit mitochondrial ATP production or interfere with gill ion uptake

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . They are often incorporated into potential drug molecules for various diseases and disorders .

Result of Action

It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .

Action Environment

It’s known that some trifluoromethyl-containing compounds can be combustible and their containers may explode when heated .

Safety and Hazards

Future Directions

The future directions in the field of trifluoromethyl-substituted compounds involve further improvements in the field of trifluoromethylation reactions, which could enhance the propensity towards further development of agrochemical drugs . There is also ongoing research into the electroluminescence properties of trifluoromethyl-substituted compounds for use in blue organic light-emitting diodes .

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)-1,2-thiazole-5-carbaldehyde plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It participates in trifluoromethylation of carbon-centered radical intermediates

Cellular Effects

Compounds with trifluoromethyl groups have been shown to influence cell function . For instance, 4′-C-Trifluoromethyl modified oligodeoxynucleotides have been shown to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance .

Molecular Mechanism

Trifluoromethylation, a process involving the trifluoromethyl group, has been described as controversial with polar substitution or single electron transfer as likely candidates .

Temporal Effects in Laboratory Settings

Compounds with trifluoromethyl groups have been shown to exhibit certain effects over time .

Dosage Effects in Animal Models

Compounds with trifluoromethyl groups have been used in animal models to study various effects .

Metabolic Pathways

Compounds with trifluoromethyl groups have been shown to be involved in various metabolic pathways .

Subcellular Localization

Rna localization, which can be influenced by various factors, is essential for regulating spatial translation .

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-1-3(2-10)11-9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTCCKWHQFITPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784002-13-6 |

Source

|

| Record name | 3-(trifluoromethyl)-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2745117.png)

![ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2745124.png)

![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)

![2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2745129.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)